molecular formula C9H4ClF3 B13094799 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene

1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene

Cat. No.: B13094799
M. Wt: 204.57 g/mol
InChI Key: BVLWKGPMGWXDLI-UHFFFAOYSA-N
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Description

1-Chloro-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene (CAS: N/A; referred to as Compound A) is a halogenated aromatic alkyne featuring a chloro substituent at the benzene ring's 1-position and a 3,3,3-trifluoropropynyl group at the 3-position. This compound is synthesized via electrochemical trifluoromethylation of alkynes, yielding a yellow oil with 90% efficiency . Key spectroscopic data include:

  • ¹H NMR: δ 7.49 (d, J = 8.5 Hz, 2H), 7.38 (d, J = 8.5 Hz, 2H)
  • ¹³C NMR: δ 137.59, 133.87 (q, J = 1.5 Hz), 114.93 (q, J = 258.2 Hz)
  • ¹⁹F NMR: δ -50.02
  • Molecular Formula: C₉H₄ClF₃; Molecular Weight: 204.58 g/mol .

Properties

Molecular Formula

C9H4ClF3

Molecular Weight

204.57 g/mol

IUPAC Name

1-chloro-3-(3,3,3-trifluoroprop-1-ynyl)benzene

InChI

InChI=1S/C9H4ClF3/c10-8-3-1-2-7(6-8)4-5-9(11,12)13/h1-3,6H

InChI Key

BVLWKGPMGWXDLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C#CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3,3,3-trifluoropropene with a suitable benzene derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation and dehydrohalogenation .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production. The process may also include purification steps such as distillation and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while addition reactions can lead to the formation of halogenated compounds .

Scientific Research Applications

Organic Synthesis

1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene serves as an important building block in organic chemistry. Its unique structure allows it to participate in various chemical reactions, particularly in the synthesis of fluorinated compounds.

Electrochemical Trifluoromethylation : One notable application is in electrochemical trifluoromethylation reactions. The compound can be utilized to introduce trifluoromethyl groups into organic substrates, enhancing their reactivity and stability. This process has been documented to yield high conversion rates and selectivity in the preparation of trifluoromethylated products .

Reactions Involving Alkynes : The compound has also been employed in reactions involving alkynes. Its ability to participate in coupling reactions enables the formation of complex molecular architectures that are valuable in pharmaceuticals and agrochemicals .

Materials Science

In materials science, 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is explored for its properties as a polymer additive and modifier.

Polymer Applications : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. Research indicates that polymers modified with fluorinated compounds exhibit improved performance characteristics, making them suitable for high-performance applications such as coatings and sealants .

Reagent in Chemical Reactions

The compound acts as a versatile reagent in various chemical transformations.

Reagent for Halogenation : It can be used effectively as a halogenating agent in the synthesis of other chlorinated compounds. This property is particularly useful in the development of new materials with specific functional properties .

Cross-Coupling Reactions : Additionally, 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is involved in cross-coupling reactions that are pivotal for creating complex organic molecules. These reactions are essential for synthesizing pharmaceuticals and biologically active compounds .

Case Study 1: Trifluoromethylation of Aromatic Compounds

A study demonstrated the successful trifluoromethylation of aromatic compounds using 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene as a precursor. The results showed that the reaction conditions could be optimized to achieve high yields with minimal byproducts .

Case Study 2: Polymer Modification

Research focused on modifying polyvinyl chloride (PVC) with fluorinated compounds, including 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene. The modified PVC exhibited enhanced thermal stability and resistance to environmental stress cracking compared to unmodified PVC .

Mechanism of Action

The mechanism by which 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene exerts its effects involves interactions with specific molecular targets. The trifluoropropynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and electrophilic addition, depending on the reaction conditions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The addition of a chloro group in Compound A increases molecular weight by ~34 g/mol compared to the parent (3,3,3-trifluoropropynyl)benzene . Chloro and trifluoromethoxy groups enhance lipophilicity (logP ~3.68 in analogs) .
  • Synthetic Efficiency : Electrochemical trifluoromethylation (Compound A) achieves higher yields (90%) than traditional cross-coupling or Wittig methods (46–83%) .

Reactivity and Functional Group Tolerance

  • Electrophilic Substitution : The electron-withdrawing CF₃C≡C group in Compound A deactivates the benzene ring, directing further substitutions to meta/para positions. This contrasts with electron-donating substituents (e.g., methoxy), which activate ortho/para positions .
  • Functional Group Compatibility : Transition metal cross-coupling tolerates sensitive groups (e.g., esters, halogens) in trifluoropropynyl benzene derivatives, enabling diverse functionalization .

Biological Activity

1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is a halogenated aromatic compound that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₆H₁₄ClF₃
  • CAS Number : 102687-65-0

The presence of the trifluoropropynyl group enhances its reactivity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study evaluated various derivatives of halogenated benzenes, including 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene, for their effectiveness against bacterial strains. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial species tested .

Cytotoxicity and Cancer Research

The cytotoxic effects of 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene were assessed using various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Enzyme Inhibition Studies

Enzyme inhibition studies have shown that this compound can act as a moderate inhibitor of acetylcholinesterase (AChE), with an IC50 value around 25 µM. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where AChE inhibition is a therapeutic target .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene. Key findings from SAR studies include:

  • Halogen Substitution : The presence of chlorine at the ortho position enhances antimicrobial activity.
  • Trifluoropropynyl Group : This moiety significantly increases cytotoxicity against cancer cells due to its ability to interact with cellular membranes and disrupt metabolic processes.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/ MIC ValueReference
AntibacterialE. coli64 µg/mL
AntibacterialS. aureus32 µg/mL
CytotoxicityMCF-715 µM
AChE InhibitionHuman AChE25 µM

Case Studies

Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various halogenated compounds. The results indicated that 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene exhibited superior activity compared to other tested analogs, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis confirmed increased apoptotic cell populations at concentrations above 10 µM, indicating its potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-chloro-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene, and how can reaction yields be improved?

  • Methodological Answer : The compound is synthesized via alkyne metathesis or Sonogashira coupling. For example, trifluoropropynyl-substituted benzenes are prepared using catalytic alkyne metathesis with molybdenum-based catalysts (e.g., Mo(NR)(CHCMe2Ph)(OR')₂), enabling high regioselectivity . Optimization involves controlling moisture-sensitive intermediates and using anhydrous solvents (e.g., THF or toluene). Yield improvement strategies include slow addition of trifluoropropynyl reagents and maintaining inert atmospheres. GC-MS or HPLC can monitor reaction progress .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer :

  • NMR : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR spectra to confirm chloro and trifluoropropynyl substituents. The deshielding of aromatic protons adjacent to the electron-withdrawing groups is a key marker .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for chlorine/fluorine .
  • IR : Confirm alkyne C≡C stretches (~2100–2260 cm1^{-1}) and C-F vibrations (~1100–1250 cm1^{-1}) .
  • Resolution of Conflicts : Cross-reference with PubChem data (InChI Key: UPJHEYDJNWCHEA-UHFFFAOYSA-N) and compare crystallographic analogs (e.g., CSD entries for trifluoropropenyl derivatives) .

Q. What are the primary safety hazards associated with handling this compound, and what precautions are necessary?

  • Methodological Answer :

  • Hazards : Moisture sensitivity, potential explosivity of alkynyl intermediates, and toxicity of halogenated byproducts .
  • Precautions : Use flame-resistant labware, conduct reactions in fume hoods with inert gas purges, and store in sealed containers under nitrogen. Emergency protocols for skin/eye exposure include immediate rinsing with water and medical consultation .

Q. How do the chloro and trifluoropropynyl substituents influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The chloro group acts as a moderate electron-withdrawing substituent (σp_p ~ 0.23), while the trifluoropropynyl group induces strong inductive (-I) effects, polarizing the benzene ring and enhancing electrophilic substitution resistance. Computational studies (DFT) show reduced electron density at the meta position, directing nucleophilic attacks to para positions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of alkyne metathesis in synthesizing this compound?

  • Methodological Answer : Molybdenum alkylidene catalysts facilitate [2+2] cycloaddition with terminal alkynes, followed by retro-[2+2] steps to form new C≡C bonds. Regioselectivity arises from steric effects: bulky catalysts favor linear trifluoropropynyl insertion over branched isomers. Kinetic studies using 1H^1\text{H} NMR line-shape analysis can quantify activation barriers .

Q. How can computational modeling predict the compound’s behavior in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model transition states for Suzuki-Miyaura or Heck couplings. Key parameters include HOMO-LUMO gaps (~5.2 eV for electron-deficient aryl halides) and Fukui indices to identify reactive sites. Solvent effects (e.g., DMF vs. THF) are simulated using PCM models .

Q. What role does this compound play in designing fluorinated conjugated polymers, and how is its purity validated?

  • Methodological Answer : The trifluoropropynyl group enhances polymer backbone rigidity and electron transport in organic semiconductors. Purification involves column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (ethanol/water). Purity is confirmed via:

  • DSC : Melting point consistency (±1°C deviation).
  • Elemental Analysis : %C, %H, %F within ±0.3% of theoretical values .

Q. How are contradictory crystallographic data resolved for structural analogs of this compound?

  • Methodological Answer : Conflicting X-ray data (e.g., bond length discrepancies in trifluoropropenyl derivatives) are resolved by:

  • Multipole Refinement : Corrects for electron density distortions from heavy atoms (Cl, F).
  • CSD Database Surveys : Compare with structurally similar entries (e.g., 4-[2-(3,3,3-trifluoroprop-1-en-1-yl)phenyl]morpholine, CSD refcode: XATGUV) .

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